molecular formula C31H56O15S B609892 PEG13-Tos CAS No. 1050500-41-8

PEG13-Tos

Cat. No. B609892
M. Wt: 700.83
InChI Key: CXFHSAUILDFVJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PEG13-Tos is a PEG derivative containing a hydroxyl group and a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The tosyl group is a very good leaving group for nucleophilic substitution .


Molecular Structure Analysis

PEG13-Tos has a molecular formula of C31H56O15S and a molecular weight of 700.83 g/mol . It contains a hydroxyl group and a tosyl group . The PEG spacer in the structure increases the aqueous solubility of the resulting compound .


Chemical Reactions Analysis

The hydroxyl group in PEG13-Tos enables further derivatization or replacement with other reactive functional groups . The tosyl group is a very good leaving group for nucleophilic substitution .


Physical And Chemical Properties Analysis

PEG13-Tos has a molecular formula of C31H56O15S and a molecular weight of 700.83 g/mol . It is a PEG derivative containing a hydroxyl group and a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media .

Scientific Research Applications

Imprinted lncRNA Peg13 and Brain Transcriptome

A study by Keshavarz et al. (2020) on the imprinted lncRNA Peg13 in mice found that it plays a role in regulating sexual preference and the sex-specific brain transcriptome. Mice with a deletion variant of Peg13 showed distinct behavioral changes, such as a preference for animals of the same sex and differences in anxiety levels and activity. This suggests that Peg13 is part of a developmental pathway that regulates social and sexual interactions in the brain (Keshavarz & Tautz, 2020). However, it's important to note that this paper was later retracted due to concerns about data accuracy, as indicated in a 2023 retraction notice (M. Keshavarz, 2023).

Gene Expression and Chromosome Interactions

Court et al. (2014) studied the Peg13-DMR (differentially methylated region) and found that it, along with brain-specific enhancers, dictates the imprinted expression of genes within a certain intellectual disability risk locus. This research adds to the understanding of the molecular mechanisms responsible for the reciprocal expression of Peg13 and other transcripts, highlighting its potential role in intellectual disabilities (Court et al., 2014).

PEGylation in Drug and Gene Delivery

Several studies discuss the application of PEGylation, which involves the modification of molecules with polyethylene glycol (PEG), in drug and gene delivery. PEGylation improves the pharmacokinetic properties of drugs, increases solubility, and reduces immunogenicity. It's used to enhance the effectiveness of peptides, proteins, and nanoparticles in therapeutic agents. Notable studies include:

  • Rapozzi et al. (2002) explored the use of PEG-conjugated oligonucleotides in gene expression modulation, demonstrating its potential in therapeutic applications (Rapozzi et al., 2002).
  • Roberts et al. (2002) reviewed the chemistry of peptide and protein PEGylation, underscoring its significance in pharmaceutical and biotechnical applications (Roberts, Bentley, & Harris, 2002).
  • Suk et al. (2016) described the history and impact of PEGylated nanoparticle formulations, highlighting their role in overcoming biological barriers in drug and gene delivery (Suk, Xu, Kim, Hanes, & Ensign, 2016).

Safety And Hazards

PEG13-Tos is not classified as a hazard . In case of skin contact, it’s recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Future Directions

Research suggests that lncRNA PEG13 may play a role in neurological diseases . For instance, one study showed that lncRNA PEG13 attenuates the sevoflurane toxicity against neural stem cells . Another study suggested that lncRNA PEG13 may alleviate hypoxic-ischemic brain damage in neonatal mice . These findings suggest that PEG13-Tos could potentially be used in future research related to these areas.

properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H56O15S/c1-30-2-4-31(5-3-30)47(33,34)46-29-28-45-27-26-44-25-24-43-23-22-42-21-20-41-19-18-40-17-16-39-15-14-38-13-12-37-11-10-36-9-8-35-7-6-32/h2-5,32H,6-29H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFHSAUILDFVJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H56O15S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

700.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PEG13-Tos

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PEG13-Tos
Reactant of Route 2
Reactant of Route 2
PEG13-Tos
Reactant of Route 3
Reactant of Route 3
PEG13-Tos
Reactant of Route 4
Reactant of Route 4
PEG13-Tos
Reactant of Route 5
Reactant of Route 5
PEG13-Tos
Reactant of Route 6
Reactant of Route 6
PEG13-Tos

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.